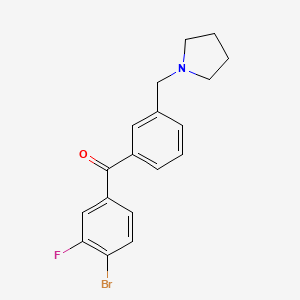

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which offers promising applications in drug discovery, organic synthesis, and material science.

Méthodes De Préparation

The synthesis of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Bromination and Fluorination: The starting material, benzophenone, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the desired positions on the aromatic ring.

Pyrrolidinomethylation: The intermediate product is then subjected to pyrrolidinomethylation, where a pyrrolidine ring is attached to the benzophenone core through a methylene bridge.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to scale up the process efficiently .

Analyse Des Réactions Chimiques

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzophenone derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: The pyrrolidinomethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:

Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, facilitating advancements in synthetic chemistry.

Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4-Bromo-3-fluoro-2-methylaniline: This compound has a similar structure but lacks the pyrrolidinomethyl group, which may result in different chemical and biological properties.

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone: This derivative has a different substitution pattern on the aromatic ring, which can affect its reactivity and applications.

The uniqueness of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone lies in its specific substitution pattern and the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties.

Activité Biologique

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO and a molecular weight of 362.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The unique structural features of this compound, including the presence of bromine and fluorine substituents along with a pyrrolidinomethyl group, suggest distinctive interactions with biological systems.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, altering their activity and leading to various biological effects. Preliminary studies suggest that it may act on purine nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP), which are important targets in cancer therapy.

Antimicrobial Activity

Initial investigations indicate that this compound exhibits antimicrobial properties. The compound’s ability to inhibit the growth of various microbial strains makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed significant growth inhibition with IC50 values reported as follows:

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | Increased inhibition observed |

| HeLa | 9.22 ± 0.17 | Increased inhibition observed |

These results indicate that the compound's growth inhibitory effects increase with prolonged exposure, suggesting a time-dependent mechanism of action .

Case Studies

Several case studies have been conducted to evaluate the anticancer efficacy of this compound:

- In Vitro Cell Proliferation Assay : A study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over different time periods. Results indicated a significant reduction in viable cells, particularly at higher concentrations after extended incubation periods.

- Cell Cycle Analysis : Fluorescence-activated cell sorting (FACS) was employed to analyze the effects of the compound on cell cycle progression. The results showed alterations in the distribution of cells across different phases, indicating potential mechanisms by which the compound induces apoptosis or cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluorobenzonitrile | Similar bromine and fluorine substituents | Varies; less studied |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Contains chlorine instead of bromine | Different activity profiles |

This comparison highlights how variations in substituents can influence both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFPWPNHSFZPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643205 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-52-0 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.